

Spectroscopic Data Availability for Piperidin-2-imine

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Compound Focus: Piperidin-2-imine

CAS No.: 22780-54-7

Cat. No.: S3338389

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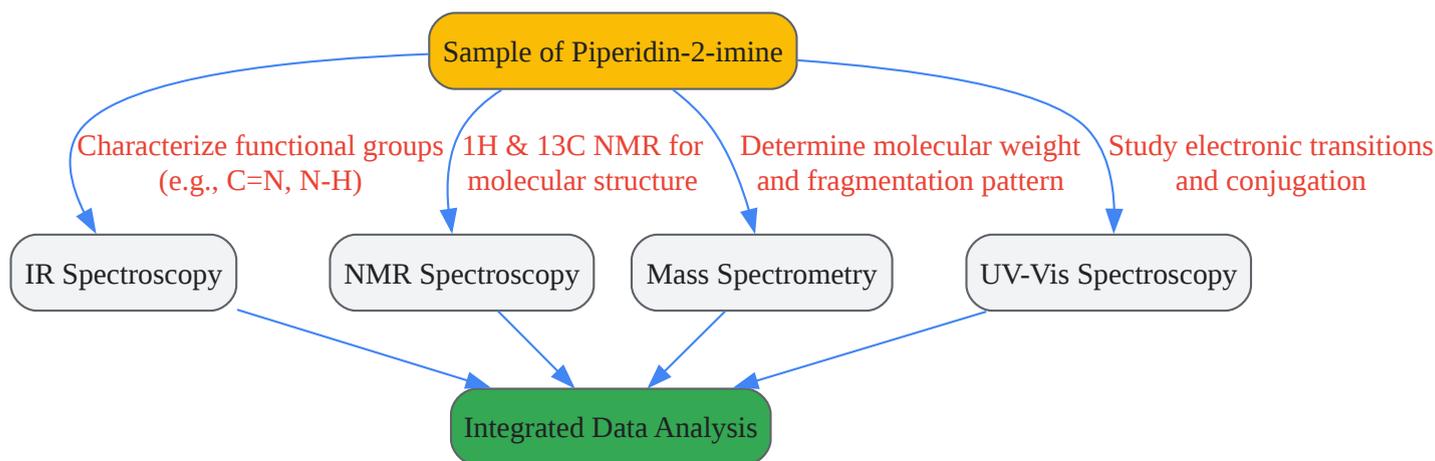
The table below summarizes the available and unavailable data for **piperidin-2-imine** based on current search results.

Data Type	Status	Details / Available Data for Related Compounds
IR Spectrum	Not Available	Data for piperidine [1] and 2-piperidinone [2] is available, but not for piperidin-2-imine.
NMR Spectrum	Not Available	No (¹ H or (¹³ C) NMR data was found for piperidin-2-imine.
Mass Spectrum	Not Available	Data for piperidine [3] and 2-piperidinone [4] is available, but not for piperidin-2-imine.
UV/Visible Spectrum	Not Available	Data for piperidine is available [5] [6], but not for piperidin-2-imine.

Suggested Experimental Characterization Protocols

Although specific data for **piperidin-2-imine** is unavailable, you can characterize it using standard spectroscopic techniques. The following workflows outline general methodologies adapted from the search

results for similar compounds.



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Experimental workflow for comprehensive characterization

Infrared (IR) Spectroscopy

This technique is crucial for identifying functional groups, particularly the C=N and N-H stretches characteristic of an imine.

- **Objective:** To identify characteristic functional groups like the **C=N imine stretch** and N-H vibrations [7] [8].
- **Sample Preparation:** For a solid sample, analysis can be performed using an **Attenuated Total Reflection (ATR)** accessory, which requires minimal preparation [7]. For a liquid or gas-phase spectrum, the sample should be placed in a suitable liquid cell or gas cell [1].
- **Instrument Parameters:**
 - **Spectral Range:** 4000 to 600 cm^{-1} [7].
 - **Resolution:** 4 cm^{-1} [7] [1].
 - **Scans:** 16 scans per spectrum to improve the signal-to-noise ratio [7].
- **Expected Signals:** Look for a strong band in the region of **$\sim 1630\text{-}1690 \text{ cm}^{-1}$** for the C=N stretch [8]. N-H stretches typically appear as broad bands in the range of **$\sim 3150\text{-}3500 \text{ cm}^{-1}$** [7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the molecular structure and connectivity of the compound.

- **Objective:** To elucidate the molecular structure and confirm proton and carbon connectivity in the piperidine ring and imine group.
- **Sample Preparation:** Dissolve the compound in a suitable deuterated solvent (e.g., **DMSO-d₆** or **CDCl₃**). Use Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) [7] [8].
- **Instrument Parameters:**
 - **¹H NMR:** Typical frequency is 400 MHz [7].
 - **¹³C NMR:** Typical frequency is 100 MHz [7].
- **Expected Chemical Shifts:**
 - The proton on the carbon of the **C=NH** group is expected to be highly deshielded and may appear downfield, in a region around **9.8 ppm** [8].
 - Methylene protons (CH₂) in the piperidine ring are typically observed in the range of **1.5-3.5 ppm**.

How to Proceed with Your Research

The lack of readily available data suggests that **piperidin-2-imine** may require in-house synthesis and characterization. Here are steps you can take:

- **Synthesize the Compound:** The compound might be synthesized through a reaction similar to other imines, for example, by condensing a suitable aldehyde with an amine [8].
- **Consult Specialized Databases:** Access subscription-based databases like **SciFinder** or **Reaxys**, which often contain a broader range of spectral data.
- **Consider Commercial Sources:** Supplier catalogs like Ambeed list **piperidin-2-imine** hydrochloride [9], and you may inquire directly with them for analytical data.

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References

1. Piperidine - the NIST WebBook [webbook.nist.gov]

2. 2-Piperidinone - the NIST WebBook [webbook.nist.gov]
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